1-Cyclooctylpiperidine-4-carboxylic acid
Description
1-Cyclooctylpiperidine-4-carboxylic acid is a piperidine derivative featuring a cyclooctyl substituent at the 1-position and a carboxylic acid group at the 4-position. This compound belongs to a class of molecules where the piperidine scaffold is modified with bulky cycloalkyl groups, which are known to influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-cyclooctylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)12-8-10-15(11-9-12)13-6-4-2-1-3-5-7-13/h12-13H,1-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJXURSDKZAODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Cyclooctyl vs. Smaller Cycloalkyl Groups : The cyclooctyl group introduces significant steric bulk and lipophilicity (predicted logP >3), reducing aqueous solubility compared to cyclopentyl (logP ~2.5) or cyclohexyl analogs .
- Acid-Base Properties : The carboxylic acid group (pKa ~4.5) remains consistent across analogs, but electron-withdrawing groups (e.g., pyrimidinyl) may slightly lower acidity .
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